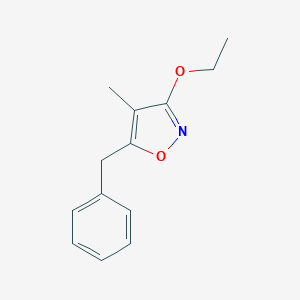

5-Benzyl-3-ethoxy-4-methylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-3-ethoxy-4-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-15-13-10(2)12(16-14-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADVSFROQCUPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods are employed to model the electronic structure and properties of molecules with a high degree of accuracy.

DFT is a computational method that models the electron density of a system to determine its energy and other properties. It is widely used for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. For a molecule like 5-Benzyl-3-ethoxy-4-methylisoxazole, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or higher to ensure reliable results. nih.govepstem.netnih.govresearchgate.net

The first step in a computational study is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar heterocyclic compounds, such as triazole derivatives, have demonstrated that DFT methods can accurately predict these geometric parameters, which often show good correlation with experimental data from techniques like X-ray crystallography. epstem.netresearchgate.net The optimized structure provides the foundation for all subsequent electronic property calculations.

Table 1: Predicted Geometrical Parameters for a Structurally Related Triazole Derivative (Illustrative data based on a similar compound, as specific data for this compound is not available in the search results)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |

| Bond Length | C=N | 1.28 Å |

| Bond Length | C-O (ring) | 1.37 Å |

| Bond Length | N-O (ring) | 1.42 Å |

| Bond Angle | C-O-N | 105° |

| Dihedral Angle | Phenyl Ring - Isoxazole (B147169) Ring | ~45-55° |

This interactive table contains hypothetical but realistic data to illustrate the output of a geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO would likely be localized on the electron-rich benzyl (B1604629) and ethoxy groups, while the LUMO might be distributed across the isoxazole ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzyl-Substituted Heterocycle (Data is representative of typical values for similar compounds)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.5 eV |

| LUMO Energy (ELUMO) | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

This interactive table showcases the kind of data generated from an FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It illustrates the charge distribution on the molecular surface.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the ethoxy group. nih.govresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms. nih.gov

Green Regions: Represent neutral or zero potential. nih.gov

The MEP map provides valuable insights into intermolecular interactions, including hydrogen bonding. researchgate.net

Fukui function analysis is a more quantitative method within DFT for predicting local reactivity. It identifies which atoms in a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. The analysis is derived from the change in electron density as the number of electrons in the system changes. This method refines the predictions made by MEP mapping by assigning specific numerical values to atomic sites, offering a more detailed picture of reactivity, which is essential for understanding reaction mechanisms. wikipedia.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. wisc.eduwisc.edu It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. researchgate.netresearchgate.net

The most significant interactions are identified by their second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net For this compound, key interactions would likely involve delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals (π*) of the isoxazole and benzyl rings.

Table 3: Illustrative NBO Analysis for a Substituted Heterocycle (This table demonstrates potential stabilizing interactions within a molecule like the subject compound)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) in ethoxy | π* (C=N) in isoxazole | ~ 5.2 |

| LP (N) in isoxazole | π* (C=C) in benzyl ring | ~ 3.8 |

| π (C=C) in benzyl ring | π* (C=N) in isoxazole | ~ 18.5 |

| π (C=N) in isoxazole | π* (C=C) in benzyl ring | ~ 21.0 |

This interactive table presents hypothetical but plausible NBO analysis results, highlighting key intramolecular interactions.

Semi-Empirical Methods for Computational Analysis (e.g., AM1)

No publications have reported the use of semi-empirical methods, such as Austin Model 1 (AM1), for the computational analysis of this compound. wikipedia.orgresearchgate.net Semi-empirical methods provide a faster, albeit less accurate, alternative to ab initio quantum calculations and are often used for larger molecules. uni-muenchen.dewikipedia.orgmpg.de An AM1 calculation would typically yield information on the heat of formation, dipole moment, and optimized geometry of the molecule. wikipedia.org

Molecular Modeling and Simulation

Molecular Docking Studies for Target Interaction Prediction

There is no evidence of molecular docking studies being performed with this compound to predict its interaction with any biological target. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comnih.govchemrevlett.comimpactfactor.orgnih.gov

Without any molecular docking studies, there is consequently no information available on the ligand-protein interaction profile of this compound. Such a profile would detail the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov

No binding affinity predictions for this compound have been published. Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding interaction between the ligand and its target. nih.govarxiv.org Computational methods can estimate this value, which is a critical parameter in drug discovery.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

The scientific literature contains no record of molecular dynamics (MD) simulations being conducted for this compound. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into conformational changes, the stability of ligand-protein complexes, and the influence of solvent on molecular behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural or property descriptors of compounds with their biological activities. sigmaaldrich.comnih.gov These models are instrumental in drug design for predicting the activity of new chemical entities. nih.govepstem.net

Derivation and Validation of QSAR Models

The development of a QSAR model involves establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sigmaaldrich.com This process requires a dataset of molecules with known activities, from which molecular descriptors (physicochemical, topological, electronic, etc.) are calculated. nih.gov Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create the model. sigmaaldrich.com

Validation is a critical step to ensure the model's robustness and predictive power. nih.gov Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), yielding a cross-validation coefficient (Q²). External validation involves using the model to predict the activity of a separate test set of compounds not used in model generation. nih.govforecastchemicals.com A high coefficient of determination (R²) and Q², along with a low root mean square error (RMSE), are indicative of a reliable QSAR model. forecastchemicals.com

For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov These methods build models based on the 3D alignment of molecules and their steric and electrostatic fields. nih.gov However, no specific QSAR models have been published for this compound.

Correlation with Biological Activity Data

Once validated, a QSAR model can be used to understand which structural features are crucial for the desired biological activity. nih.govnih.gov For instance, QSAR studies on other isoxazole-containing compounds have revealed that factors like the hydrophobicity and electronegativity of certain substituents are critical for their agonistic activity. nih.gov In studies of other benzoyl derivatives, hydrophobic substituents were found to be favorable for activity, while bulky groups were detrimental. epstem.net

The biological activity is typically expressed as the concentration required to produce a standard response (e.g., IC₅₀ or EC₅₀), which is often converted to a logarithmic scale (pIC₅₀ or pEC₅₀) for QSAR analysis. forecastchemicals.com A strong correlation between the predicted values from the QSAR model and the experimentally observed biological activities for a series of compounds confirms the model's utility. nih.gov Without experimental biological data for a series of compounds including this compound, a meaningful correlation cannot be established.

In Silico ADMET Profiling and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial step in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a compound, helping to avoid late-stage failures. researchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

Various computational tools and web servers (e.g., SwissADME, pkCSM) are used to predict the ADME properties of a molecule based on its structure. nih.govresearchgate.net These predictions are based on models derived from large datasets of experimental results. Key predicted properties often include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor status.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are common.

Metabolism: Identification of potential metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a key aspect.

Excretion: Properties like total clearance are estimated.

A specific in silico ADMET profile for this compound is not available in the reviewed literature. For the structurally related 5-benzyl-4-thiazolinone derivatives, ADMET predictions revealed good pharmacokinetic profiles, which are important guidelines for rational drug design. samipubco.com

Evaluation of Drug-Likeness Rules (e.g., Lipinski's Rule of Five, Pfizer, Golden Triangle, GSK Rules)

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. pjps.pk This is often assessed using a set of rules derived from the analysis of successful oral drugs.

| Rule | Parameters | Criteria |

| Lipinski's Rule of Five | Molecular Weight (MW), LogP, H-bond Donors (HBD), H-bond Acceptors (HBA) | MW ≤ 500 Da; LogP ≤ 5; HBD ≤ 5; HBA ≤ 10. A compound is likely to have poor absorption if it violates more than one rule. researchgate.net |

| Pfizer Rule | LogP, Topological Polar Surface Area (TPSA) | Compounds with high LogP (>3) and low TPSA (<75 Ų) are more likely to be toxic. forecastchemicals.comnih.gov |

| GSK Rule | Molecular Weight (MW), LogP | MW ≤ 400 Da; LogP ≤ 4. Compounds satisfying this rule may have a more favorable ADMET profile. nih.gov |

| Golden Triangle Rule | Molecular Weight (MW), LogD | 200 ≤ MW ≤ 500 Da; -2 ≤ LogD ≤ 5. Compounds within this range may have a better balance of clearance and permeability. nih.gov |

To evaluate this compound against these rules, its physicochemical properties would need to be calculated using computational software. While its molecular weight is 219.26 g/mol , other parameters like LogP, TPSA, and LogD have not been reported in specific studies.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. This is important as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used for these calculations. nih.gov

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For molecules containing amide or keto-enol groups, studying the relative stability of different tautomeric forms is crucial. epstem.net Computational methods can predict the relative energies of tautomers in different environments (gas phase or in solution). nih.gov

Specific conformational analysis or tautomerism studies for this compound have not been found in the scientific literature. A computational study on a different, more complex triazole derivative, 3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, utilized DFT methods to optimize the molecular geometry and calculate structural parameters. epstem.net Similar methods could be applied to this compound to understand its conformational preferences and potential tautomeric forms.

Advanced Characterization and Solid State Studies

X-ray Crystallography for Molecular Geometry and Crystal Packing

No published X-ray crystallography data for 5-Benzyl-3-ethoxy-4-methylisoxazole could be located. Therefore, specific details on its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles that define its molecular geometry are not available. Such a study would be essential to definitively determine the three-dimensional arrangement of the atoms, the planarity of the isoxazole (B147169) ring in this specific substitution pattern, and the orientation of the benzyl (B1604629) and ethoxy groups relative to the core heterocycle. Furthermore, the crystal packing arrangement, which describes how individual molecules are organized in the solid state, remains uncharacterized.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without crystal structure data, a definitive analysis of the intermolecular interactions governing the solid-state assembly of this compound is not possible. Based on its molecular structure, potential interactions could be inferred, such as C-H···O or C-H···N hydrogen bonds and π-stacking interactions involving the phenyl ring of the benzyl group and the isoxazole ring. However, the presence, geometry, and energetic significance of these interactions remain speculative without experimental confirmation from crystallographic studies.

Electrochemical Properties and Redox Behavior (e.g., Cyclic Voltammetry)

There is no available information from techniques such as cyclic voltammetry to describe the electrochemical properties and redox behavior of this compound. Consequently, data on its oxidation and reduction potentials, the reversibility of its redox processes, and its behavior as an electron donor or acceptor are currently unknown.

Future Directions and Research Perspectives

Design of Novel Isoxazole (B147169) Derivatives with Enhanced Bioactivity

The isoxazole ring is a versatile scaffold, and its chemical modifications are a key area of interest for chemists and pharmacologists. nih.gov The structure of 5-Benzyl-3-ethoxy-4-methylisoxazole offers multiple sites for modification to generate novel derivatives with potentially enhanced biological activity. Future research can focus on systematically altering the substituents at the C3, C4, and C5 positions.

Key Synthetic Strategies:

Modification of the Benzyl (B1604629) Group (C5): The benzyl group at position 5 can be replaced with other aryl or heteroaryl rings to explore structure-activity relationships (SAR). Introducing different substituents (e.g., halogens, nitro, methoxy (B1213986) groups) on the phenyl ring could modulate the compound's electronic and steric properties, influencing its interaction with biological targets.

Modification of the Ethoxy Group (C3): The ethoxy group at position 3 is another site for synthetic alteration. It can be substituted with different alkoxy groups or replaced with amino or other functional groups to enhance potency and solubility, as has been demonstrated with other isoxazole-3-carboxamides. nih.gov

Cross-Coupling Reactions: Modern synthetic methods like the Suzuki-Miyaura and Sonogashira cross-coupling reactions are valuable tools for creating derivatives. For instance, a bromo- or iodo-analogue of the core isoxazole could be coupled with various boronic acids or terminal alkynes to introduce diverse functionalities, a strategy proven effective for synthesizing other 3-ethoxy-isoxazole derivatives.

Cycloaddition Reactions: The fundamental [3+2] cycloaddition reaction of nitrile oxides remains a major and regioselective method for forming the isoxazole ring itself, allowing for the synthesis of a wide array of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives. d-nb.infonih.gov

These synthetic explorations aim to create a library of compounds derived from the this compound scaffold, which can then be screened for various biological activities.

Exploration of New Therapeutic Applications for Isoxazole Scaffolds

Derivatives of isoxazole are known to possess a wide spectrum of biological activities. d-nb.infonih.gov The structural similarity of this compound to other bioactive isoxazoles suggests that its derivatives could be promising candidates for several therapeutic areas.

Potential Therapeutic Targets:

Anti-inflammatory Agents: Isoxazole derivatives have shown significant potential as anti-inflammatory agents. nih.gov Notably, the structure of the related compound 3-Ethoxy-5-methyl-4-phenylisoxazole is closely related to valdecoxib, a selective COX-2 inhibitor used for pain and inflammation management. Derivatives of this compound could be investigated as novel COX-2 inhibitors or as inhibitors of leukotriene biosynthesis. nih.gov

Anticancer Activity: The isoxazole moiety is present in numerous compounds with demonstrated anticancer properties. nih.gov Newly synthesized derivatives could be screened against various cancer cell lines, such as those for colon cancer and leukemia, where other novel isothiazole (B42339) and isoxazole compounds have shown high selectivity and potent inhibitory effects. nih.gov

Antimicrobial Agents: The search for new antimicrobial agents is a critical area of research. Isoxazole derivatives have been successfully developed as antibacterial and antifungal agents. mdpi.com Future research could involve synthesizing and testing derivatives of this compound for activity against clinically relevant bacterial strains like Staphylococcus aureus and fungi. mdpi.comresearchgate.net

Interactive Table: Established Biological Activities of Isoxazole Scaffolds

| Therapeutic Area | Examples of Activity |

| Anti-inflammatory | Inhibition of COX-2 and leukotriene biosynthesis. nih.gov |

| Anticancer | High selectivity and proliferation inhibition in leukemia and colon cancer cell lines. nih.gov |

| Antimicrobial | Activity against Gram-positive bacteria and various fungi. mdpi.comresearchgate.net |

| Antiviral | Documented antiviral properties in various studies. nih.gov |

| Anticonvulsant | Potential applications in treating seizure disorders. nih.gov |

| This table summarizes general findings for the isoxazole class of compounds. |

Integration of Advanced Computational and Experimental Methodologies

To accelerate the drug discovery process and reduce costs, modern research integrates computational modeling with traditional experimental work. This dual approach can be powerfully applied to the study of this compound and its derivatives.

Computational Approaches:

Molecular Docking: This technique can predict how the synthesized derivatives might bind to the active sites of specific biological targets, such as enzymes like COX-2 or bacterial proteins. researchgate.netresearchgate.net These in-silico studies help prioritize which compounds are most likely to be active, guiding synthetic efforts.

DFT Studies: Density Functional Theory (DFT) can be used to calculate molecular geometry, vibrational frequencies, and NMR chemical shifts. nih.gov These theoretical calculations help to understand the structural and electronic properties of the molecules and can corroborate experimental findings from X-ray crystallography and NMR spectroscopy. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. This helps in the early identification of candidates with favorable drug-like properties and reduces the likelihood of late-stage failures in the drug development pipeline.

Experimental Validation:

The predictions from computational models must be validated through rigorous experimental testing. This involves:

Chemical Synthesis: Efficiently synthesizing the prioritized compounds. mdpi.com

Structural Characterization: Confirming the structure of new molecules using techniques like NMR, IR, and mass spectrometry. nih.govnih.gov

In Vitro Biological Assays: Screening the compounds for biological activity using established assays, such as antiproliferative MTT assays for cancer or minimal inhibitory concentration (MIC) tests for antimicrobial activity. nih.govmdpi.com

By combining computational design with targeted synthesis and biological evaluation, the development of novel therapeutic agents based on the this compound scaffold can be pursued in a more efficient and rational manner.

Q & A

Basic: What are the standard synthetic routes for 5-benzyl-3-ethoxy-4-methylisoxazole, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions or functionalization of pre-formed isoxazole scaffolds. A common approach involves refluxing substituted aldehydes with heterocyclic precursors in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . For example, analogous isoxazole derivatives are synthesized using solvent-free conditions with potassium carbonate as a base, achieving high yields via nucleophilic substitution and cyclization . Key factors affecting yield include:

- Catalysis: Acidic conditions (e.g., acetic acid) enhance electrophilic substitution.

- Solvent: Ethanol or THF promotes solubility of intermediates.

- Temperature: Reflux (~80°C) ensures sufficient energy for cyclization.

Contrasting methods (e.g., solvent-free vs. reflux) highlight the need for optimization based on substituent reactivity.

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, ethoxy groups at δ 1.2–1.4 ppm).

- Elemental Analysis: Validates purity via C/H/N/O percentages (e.g., deviations >0.3% suggest impurities) .

- Melting Point: Cross-referenced with literature values (e.g., analogous brominated isoxazoles melt at 61–72°C) .

Advanced: How can researchers address contradictions in reported physical properties (e.g., melting points) of substituted isoxazoles?

Methodological Answer:

Discrepancies in physical data (e.g., melting points in for brominated analogs) may arise from:

- Polymorphism: Different crystalline forms due to recrystallization solvents.

- Impurities: Incomplete purification (e.g., column chromatography vs. recrystallization).

- Measurement Variability: Equipment calibration differences.

Resolution Strategies:

Reproduce synthesis using identical conditions and solvents.

Use differential scanning calorimetry (DSC) to detect polymorphic transitions.

Cross-validate purity via HPLC or elemental analysis .

Advanced: What strategies enable regioselective functionalization of the isoxazole ring for pharmacological studies?

Methodological Answer:

The isoxazole ring’s reactivity is influenced by electron-withdrawing/donating groups. For regioselective modifications:

- Electrophilic Substitution: Benzylation at the 5-position occurs via Friedel-Crafts alkylation due to the electron-rich methyl and ethoxy groups .

- Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl groups at the 4-position, as demonstrated in triazole syntheses .

- Protection/Deprotection: Ethoxy groups can be transiently protected with TMSCl to direct substitution to the benzyl position .

Advanced: How should researchers design bioactivity studies for isoxazole derivatives, given conflicting reports on structure-activity relationships?

Methodological Answer:

notes benzisoxazole derivatives exhibit diverse activities (anti-inflammatory, antibacterial), but contradictions arise from assay variability. To mitigate:

- Standardized Assays: Use established protocols (e.g., MIC for antibacterial activity, COX-2 inhibition for anti-inflammatory).

- Dose-Response Curves: Quantify IC₅₀ values across multiple concentrations.

- Control Compounds: Include reference drugs (e.g., aspirin for anti-inflammatory benchmarks).

- Molecular Modeling: Dock the compound into target proteins (e.g., COX-2) to predict binding modes .

Advanced: What catalytic systems improve the efficiency of isoxazole synthesis, and how do they compare?

Methodological Answer:

Catalytic methods reduce reaction times and improve selectivity:

- Palladium Catalysts: Effective for cross-coupling reactions (e.g., Buchwald-Hartwig amination) but require inert conditions .

- Copper(I) Iodide: Cost-effective for alkyne-azide cycloadditions but may require ligands (e.g., PPh₃) .

- Organocatalysts: Proline derivatives enable asymmetric synthesis but are less explored for isoxazoles.

Comparative studies should assess turnover frequency (TOF) and catalyst loading (e.g., 0.5–5 mol%) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Predict electrophilic Fukui indices to identify reactive sites (e.g., C-5 for benzylation).

- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF).

- In Silico ADMET: Forecast pharmacokinetics (e.g., LogP for bioavailability) using tools like SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.